![molecular formula C16H21N3O2 B2962513 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide CAS No. 1286705-23-4](/img/structure/B2962513.png)
3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide is a chemical compound that is commonly referred to as Mirogabalin. It is a novel analgesic drug that is currently under development for the treatment of neuropathic pain. Mirogabalin is a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals in the nervous system.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
Research has demonstrated that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the compound , exhibit significant antioxidant and anticancer activities. These derivatives have been tested against various cancer cell lines, including human glioblastoma and breast cancer cells, showing potent cytotoxic effects. The antioxidant activity of some synthesized compounds was found to be considerably higher than that of ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2020).
Antimicrobial Activity
Imino-4-methoxyphenol thiazole-derived Schiff bases, which share structural similarities with the compound of interest, have been synthesized and tested for antimicrobial efficacy. These compounds demonstrated moderate activity against both bacterial and fungal strains, showcasing their potential as antimicrobial agents (Vinusha et al., 2015).
Gastric Acid Antisecretory Activity
Compounds structurally related to 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide have been investigated for their ability to inhibit gastric acid secretion. This research highlights the potential use of such compounds in the development of new treatments for conditions like ulcers and acid reflux (Ueda et al., 1991).
Thromboxane Synthase Inhibition
Analogues of the compound, designed as thromboxane synthase inhibitors, have shown promise in reducing thromboxane B2 generation in platelets. This application is significant in the context of cardiovascular diseases, where controlling platelet function can prevent thrombosis (Manley et al., 1987).
Antifungal and Antibacterial Agents
Several derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which include structural motifs similar to the compound , have shown significant antibacterial and antifungal activities. These findings suggest the potential of these compounds to serve as effective antimicrobial agents, with some showing comparable activity to standard drugs (Helal et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-17-9-11-19(13)12-10-18-16(20)8-5-14-3-6-15(21-2)7-4-14/h3-4,6-7,9,11H,5,8,10,12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMVFCJRIGXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.